molecular formula C11H24O B14425339 (2S)-2-Methyldecan-1-OL CAS No. 79847-79-3

(2S)-2-Methyldecan-1-OL

Cat. No.: B14425339
CAS No.: 79847-79-3
M. Wt: 172.31 g/mol
InChI Key: JZEUFFFBEMAJHS-NSHDSACASA-N
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Description

(2S)-2-Methyldecan-1-OL is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a decane chain, with a methyl group (-CH3) substituent on the same carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2S) configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyldecan-1-OL can be achieved through several methods, including:

    Reduction of Ketones: One common method involves the reduction of 2-methyl-2-decanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Grignard Reaction: Another approach is the Grignard reaction, where 2-methyl-1-decanone reacts with a Grignard reagent like methylmagnesium bromide (CH3MgBr) followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. Catalytic hydrogenation is also employed, where the ketone precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products:

    Oxidation: 2-methyl-2-decanone, 2-methyl-decanoic acid.

    Reduction: Decane.

    Substitution: 2-methyl-1-decanol derivatives with various substituents.

Scientific Research Applications

(2S)-2-Methyldecan-1-OL has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug development.

    Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Methyldecan-1-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function.

    Pathways: It can modulate enzymatic activities and interact with cell membranes, affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

    (2R)-2-Methyldecan-1-OL: The enantiomer of (2S)-2-Methyldecan-1-OL with a different spatial arrangement.

    2-Decanol: A similar compound without the methyl substituent.

    2-Methyl-1-decanol: A positional isomer with the hydroxyl group on the first carbon.

Uniqueness:

    Chirality: The (2S) configuration imparts unique stereochemical properties, making it valuable in enantioselective synthesis.

    Functional Group Position: The specific placement of the hydroxyl and methyl groups influences its reactivity and interactions with other molecules.

Properties

CAS No.

79847-79-3

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

(2S)-2-methyldecan-1-ol

InChI

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-11(2)10-12/h11-12H,3-10H2,1-2H3/t11-/m0/s1

InChI Key

JZEUFFFBEMAJHS-NSHDSACASA-N

Isomeric SMILES

CCCCCCCC[C@H](C)CO

Canonical SMILES

CCCCCCCCC(C)CO

Origin of Product

United States

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